Product packaging for Adipic acid monoethyl ester(Cat. No.:CAS No. 626-86-8)

Adipic acid monoethyl ester

Cat. No.: B1208492
CAS No.: 626-86-8
M. Wt: 174.19 g/mol
InChI Key: UZNLHJCCGYKCIL-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of Adipic Acid Monoethyl Ester

The significance of this compound in scientific research stems from its role as a key intermediate in the synthesis of a diverse array of compounds. It is a crucial component in the production of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comthermofisher.com The research trajectory of AAME has evolved from its initial use as a fundamental building block in organic chemistry to more specialized applications.

Initially, research focused on its synthesis and basic reactivity. Over time, the focus has expanded to include its application as a plasticizer in polymer science. marketgrowthreports.com More recent research has explored its biological activities, particularly its antifungal properties against various plant pathogens, such as Botrytis cinerea. chemicalbook.commdpi.com This has opened up new avenues for its potential use in agriculture as a plant defense elicitor. nih.govresearchgate.netfrontiersin.orgcsic.es Furthermore, studies have investigated its potential as a biomarker and its role in the development of novel therapeutic agents. nbinno.com A computational study has even explored its binding pattern with the main protease of SARS-CoV-2, suggesting potential therapeutic implications. researchgate.net

The global market for monoethyl adipate (B1204190) reflects its industrial importance, with significant consumption in coatings, adhesives, and plastic formulations. marketgrowthreports.com In 2023, global production exceeded 14,000 metric tons. marketgrowthreports.com

Historical Context of this compound Research

The historical development of this compound research is intrinsically linked to the advancements in organic chemistry, particularly in esterification methods. The foundational understanding of adipic acid and its derivatives paved the way for the synthesis of its monoethyl ester.

Early synthetic approaches relied on traditional Fischer esterification, reacting adipic acid with ethanol (B145695) in the presence of an acid catalyst. These early methods established the fundamental principles for its production. Over the decades, research has focused on optimizing these synthetic routes to improve yield and purity. For instance, methods involving the alcoholysis of adipic acid anhydride (B1165640) have been developed to reduce the formation of the diester byproduct.

The timeline of research on synthetic plant defense elicitors shows that derivatives of this compound were tested in the early 2000s to understand their ability to induce immunity in plants. nih.gov This marked a significant shift in its research focus beyond its traditional role as a chemical intermediate.

Research Findings on this compound

The following table summarizes key research findings related to the synthesis and application of this compound.

Research AreaKey Findings
Synthesis Traditional synthesis involves the Fischer esterification of adipic acid and ethanol with an acid catalyst.
Modern methods include the alcoholysis of adipic acid anhydride to achieve higher purity and yield.
Enzymatic and reactive distillation methods have been explored for more efficient and selective synthesis. nih.govresearchgate.net
Agrochemicals Exhibits antifungal activity against plant pathogens like Botrytis cinerea. chemicalbook.commdpi.com
Can suppress spore germination and mycelium development in fungi. chemicalbook.com
Investigated as a plant defense elicitor to enhance resistance against pathogens. nih.govresearchgate.netfrontiersin.orgcsic.es
Pharmaceuticals Used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.com
Employed in the development of pro-drugs, for example, a hemiadipic acid pro-drug of buprenorphine. acs.org
Polymer Science Functions as a plasticizer, an additive that improves the flexibility and durability of polymers. marketgrowthreports.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B1208492 Adipic acid monoethyl ester CAS No. 626-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-6-oxohexanoic acid
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InChI

InChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10)
Source PubChem
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InChI Key

UZNLHJCCGYKCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70862319
Record name Adipic acid monoethyl ester
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Molecular Weight

174.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

626-86-8
Record name 1-Ethyl hexanedioate
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Record name Adipic acid monoethyl ester
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Record name Monoethyl adipate
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Record name Hexanedioic acid, 1-ethyl ester
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Record name Adipic acid monoethyl ester
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Record name Ethyl hydrogen adipate
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Synthetic Methodologies for Adipic Acid Monoethyl Ester

Established Synthetic Pathways for Adipic Acid Monoethyl Ester

The primary methods for synthesizing this compound include the direct esterification of adipic acid with ethanol (B145695), the alcoholysis of adipic anhydride (B1165640), and the regioselective hydrolysis of a corresponding diester. Each of these pathways offers unique advantages and challenges in terms of reaction control and product isolation.

Direct esterification is a common and straightforward approach for producing this compound. This method involves the reaction of adipic acid with ethanol, typically in the presence of a catalyst.

The acid-catalyzed esterification of a carboxylic acid with an alcohol is known as the Fischer esterification. murov.infomasterorganicchemistry.com In this process, a catalyst, such as concentrated sulfuric acid or tosic acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is reversible and proceeds through a series of equilibrium steps. athabascau.ca For the synthesis of this compound, adipic acid is reacted with ethanol in the presence of an acid catalyst. murov.infochemicalbook.com Alternative catalysts, such as strongly acidic ion-exchange resins, have also been employed to facilitate the selective monoesterification of dicarboxylic acids. rsc.orgelectronicsandbooks.com

A typical laboratory procedure involves heating a mixture of adipic acid, absolute ethanol, an organic solvent like toluene, and a catalytic amount of concentrated sulfuric acid. murov.info The use of a solvent that forms an azeotrope with water can aid in its removal, driving the equilibrium towards the products. acs.org

Fischer esterification is a reversible process, and as such, the reaction reaches an equilibrium that includes the reactants (adipic acid and ethanol) and the products (this compound, diethyl adipate (B1204190), and water). murov.infomasterorganicchemistry.com To achieve a high yield of the desired monoester, the equilibrium must be shifted towards the product side. This can be accomplished by several strategies based on Le Châtelier's principle. athabascau.ca

One common method is to use a large excess of one of the reactants, typically the less expensive one, which in this case is ethanol. murov.infoorgsyn.org By increasing the concentration of ethanol, the equilibrium shifts to favor the formation of the ester products. Another effective strategy is the removal of water as it is formed during the reaction. murov.infoorganic-chemistry.org This can be done by azeotropic distillation, often with a solvent like toluene, or by using a dehydrating agent. murov.infoacs.org The removal of water disrupts the reverse reaction (ester hydrolysis), thereby driving the forward reaction to completion. murov.info

Several strategies can be employed to mitigate the formation of diethyl adipate and enhance the selectivity for the monoester. One approach is to carefully control the stoichiometry of the reactants, using a limited amount of ethanol. However, this can lead to incomplete conversion of the adipic acid. A more effective method is to convert the adipic acid into adipic anhydride first, and then react it with ethanol, which favors the formation of the monoester. google.com Another approach involves the use of selective catalysts, such as certain enzymes or specific solid acid catalysts, that can preferentially catalyze the esterification of only one of the carboxylic acid groups. rsc.orgresearchgate.netrsc.org

A highly effective method for synthesizing this compound with high yield and purity involves the alcoholysis of adipic anhydride with ethanol. google.comgoogle.com This two-step process first involves the conversion of adipic acid to adipic anhydride, followed by the reaction of the anhydride with ethanol. This pathway significantly reduces the formation of the diethyl adipate by-product. google.com

In a typical procedure, adipic acid is heated in the presence of an acid catalyst, such as sulfuric acid, and an organic solvent to generate adipic anhydride. google.comgoogle.com After the formation of the anhydride, it is then reacted with absolute ethanol. The alcoholysis of the anhydride ring is a highly favorable reaction that leads to the formation of the monoester. google.com This method has been reported to produce this compound with a purity of over 99.0% and a molar yield of 96-97%. google.comgoogle.com The simplification of the separation process due to the minimal formation of the diester is a significant advantage of this methodology. google.com

An alternative route to this compound is the regioselective hydrolysis of a diester, such as diethyl adipate. This approach involves the selective cleavage of one of the two ester groups to yield the desired monoester. This can be achieved through chemical or enzymatic methods.

Enzymatic hydrolysis using lipases has been shown to be a highly selective method for the desymmetrization of diethyl adipate to produce monoethyl adipate. nih.gov Lipases are enzymes that can catalyze the hydrolysis of esters. nih.govscielo.br Under optimized conditions, specific lipases can convert a high percentage of the diethyl adipate substrate to the monoethyl ester with minimal formation of the fully hydrolyzed by-product, adipic acid. nih.gov For instance, the lipase (B570770) Alip2-c6hp has been shown to convert 96% of diethyl adipate to monoethyl adipate within 30 minutes, with only 1.6% of adipic acid being formed. nih.gov

Chemical hydrolysis, such as saponification with a base like sodium hydroxide (B78521), can also be employed. researchgate.netumich.edu The saponification of diethyl adipate occurs in two consecutive steps, first forming the monoester and then the disodium (B8443419) salt of adipic acid. researchgate.net To favor the formation and isolation of the monoethyl adipate, the reaction can be carried out using reactive distillation. This technique allows for the removal of the intermediate monoester from the reaction mixture before it can be further hydrolyzed to adipic acid, thereby enhancing the yield of the desired product. researchgate.net

Data Tables

Table 1: Comparison of

Synthetic PathwayKey FeaturesAdvantagesDisadvantages
Direct Esterification Reaction of adipic acid and ethanol with an acid catalyst.Readily available starting materials; straightforward procedure.Equilibrium-limited; formation of diethyl adipate by-product complicates purification.
Alcoholysis of Adipic Anhydride Two-step process: formation of adipic anhydride followed by reaction with ethanol.High yield and purity of the monoester; minimal by-product formation.Requires an additional step to prepare the anhydride.
Regioselective Hydrolysis of Diethyl Adipate Selective cleavage of one ester group from diethyl adipate, often using enzymes (lipases).High selectivity for the monoester; mild reaction conditions (enzymatic).Starting diester may need to be synthesized first; enzyme cost and stability can be a factor.

Regioselective Hydrolysis of Diesters (e.g., Diethyl Adipate)

Enzymatic Hydrolysis Approaches

Enzymatic hydrolysis of diethyl adipate presents a highly selective route to obtaining this compound. This process, often referred to as desymmetrization, involves the selective hydrolysis of one of the two ester groups on the symmetric diester molecule. nih.govmdpi.com

Lipases are widely utilized enzymes for the regioselective hydrolysis of esters. nih.gov A novel intracellular lipase, Alip2, from the yeast Blastobotrys raffinosifermentans, has demonstrated high potential for the desymmetrization of diethyl adipate (DEA) into monoethyl adipate (MEA). nih.govresearchgate.net Under optimized conditions, the purified Alip2 enzyme converted 96% of the DEA substrate to the desired MEA within a 30-minute incubation period. nih.govresearchgate.net This lipase-catalyzed reaction is highly selective, with the formation of the unwanted by-product, adipic acid (AA), limited to only 1.6%. nih.gov The efficiency of this lipase extends to other dicarboxylic acid esters as well. researchgate.net

Table 1: Performance of Purified Lipase Alip2p-c6h in Diethyl Adipate Hydrolysis

ParameterValueReference
SubstrateDiethyl Adipate (DEA) nih.govresearchgate.net
EnzymeLipase Alip2p-c6h nih.govresearchgate.net
ProductMonoethyl Adipate (MEA) nih.govresearchgate.net
Conversion Rate96% nih.govresearchgate.net
By-product (AA)1.6% nih.govresearchgate.net
Incubation Time30 minutes nih.govresearchgate.net

Cutinases, which belong to the serine hydrolase class of enzymes, have also been successfully employed for the selective desymmetrization of diethyl adipate. mdpi.com The cutinase ACut2, also from B. raffinosifermentans, has been a focus of study for this transformation. nih.gov Initial experiments using the unpurified ACut2 culture supernatant resulted in a 78% yield of MEA, with 19% of the diacid by-product, adipic acid. nih.govmdpi.com Through optimization of reaction conditions, the selectivity was significantly improved. nih.gov In scaled-up processes using an adsorbed enzyme preparation, a chemical yield of 98% and an isolated yield of 87.8% for MEA were achieved. nih.govresearchgate.net This demonstrates the viability of cutinase-catalyzed biosynthesis as an effective method for producing this compound. nih.gov

pH Optimization in Enzymatic Synthesis

The pH of the reaction medium is a critical parameter influencing the selectivity and yield of enzymatic synthesis. In the cutinase-mediated desymmetrization of DEA, adjusting the pH played a crucial role in minimizing the formation of the adipic acid by-product. nih.gov For the free ACut2 enzyme in the culture supernatant, adjusting the pH and enzyme concentration increased the product selectivity, resulting in a mixture of 95% MEA and only 5% AA. nih.govmdpi.com

Further improvements in selectivity were observed with carrier-immobilized ACut2. By carefully adjusting the pH during the immobilization process and optimizing the enzyme loading on the carrier, the formation of adipic acid was further suppressed. nih.gov This optimization strategy led to a product composition of 93% MEA with an even lower AA concentration of 3-4%. nih.govmdpi.com These findings underscore the importance of pH control in directing the enzymatic reaction towards the desired monoester product. researchgate.net

Table 2: Effect of Optimization on Cutinase ACut2 Selectivity

Enzyme PreparationOptimization StrategyMEA YieldAA By-productReference
Unpurified ACut2 SupernatantNone78%19% nih.govmdpi.com
Free ACut2 SupernatantpH and Enzyme Concentration95%5% nih.govmdpi.com
Carrier Immobilized ACut2pH during Immobilization & Loading93%3-4% nih.govmdpi.com

Novel and Green Chemistry Approaches in this compound Synthesis

The development of novel and green chemistry approaches for synthesizing this compound is driven by the need for more sustainable chemical processes. These approaches focus on the use of biocatalysts and renewable resources to reduce environmental impact. nih.gov

Biocatalytic Transformations for this compound

Biocatalytic transformations are at the forefront of green synthesis methodologies for this compound. The use of enzymes like lipases and cutinases to catalyze the desymmetrization of diethyl adipate exemplifies this approach. nih.govresearchgate.net These enzymatic reactions offer high selectivity under mild conditions, avoiding the harsh reagents and high temperatures often associated with traditional chemical synthesis. nih.govnih.gov The successful application of the Alip2 lipase and ACut2 cutinase from B. raffinosifermentans highlights the potential of biocatalysis to produce high yields of monoethyl adipate with minimal by-product formation. nih.govnih.gov These processes represent a significant advancement in creating efficient and environmentally friendly synthetic routes. nih.govbangor.ac.uk

Sustainable Feedstocks and Reaction Conditions

A key aspect of green chemistry is the utilization of sustainable and renewable feedstocks. The conventional production of adipic acid, the precursor to its esters, relies on petroleum-based feedstocks and involves processes that can be environmentally harmful. nih.govrsc.org Research has focused on developing pathways to produce adipic acid and its derivatives from biomass. nih.govnih.gov

Optimization of Reaction Parameters for Enhanced Selectivity and Yield

The synthesis of this compound necessitates a careful optimization of reaction parameters to maximize the yield and, crucially, the selectivity for the monoester over the diester by-product, Diethyl adipate. Research into the esterification of adipic acid has explored various catalysts and conditions to achieve this selective conversion.

One effective strategy to enhance monoester selectivity is to proceed via an adipic anhydride intermediate. A patented method describes heating adipic acid with sulfuric acid in an organic solvent like trimethylbenzene at reflux temperatures of 145-170°C. This step forms adipic anhydride. Subsequently, the anhydride undergoes alcoholysis with absolute ethanol. By using a precise molar ratio of ethanol to the initial adipic acid (between 0.9:1 and 1.05:1) and controlling the temperature of ethanol addition (below 30°C) followed by a heating period (45-65°C), this method effectively minimizes the formation of the diethyl ester. This process achieves a high molar yield of 96-97% and a product purity exceeding 99.0% google.comgoogle.com.

Enzymatic synthesis offers another route for optimization. The esterification of adipic acid using immobilized Candida antarctica lipase B has been studied. An artificial neural network model was used to optimize four key variables: temperature, reaction time, enzyme amount, and impeller speed. The analysis revealed that reaction time was the most influential factor, followed by the amount of enzyme, temperature, and impeller speed. A high yield of 95.7% was obtained under optimized conditions, demonstrating the efficiency of enzymatic processes in a solvent-free system upm.edu.my.

Heterogeneous catalysis has also been investigated. For the selective monomethyl esterification of adipic acid, which serves as a model for monoethyl esterification, alumina (B75360) (Al2O3) has been used as a catalyst. Studies show that increasing the reaction time and the catalyst concentration can increase the conversion of adipic acid while maintaining very high selectivity for the desired monoester rsc.org. The choice of catalyst and the fine-tuning of reaction conditions are paramount in directing the reaction towards mono-esterification rather than the thermodynamically favored di-esterification.

The table below summarizes key optimized parameters from different synthetic approaches.

MethodCatalystKey ParametersReported Yield/PuritySource
Anhydride IntermediateSulfuric Acid- Reflux Temp: 145-170°C
  • Molar Ratio (Ethanol:Adipic Acid): 0.9-1.05:1
  • Heat Preservation: 45-65°C for 1-4h
  • Yield: 96-97% Purity: >99.0% google.comgoogle.com
    Enzymatic EsterificationImmobilized Candida antarctica lipase B- Temperature: 66.5°C
  • Time: 354 min
  • Enzyme Amount: 2.5% w/w
  • Impeller Speed: 500 rpm
  • Yield: 95.7% upm.edu.my
    Heterogeneous Catalysis (Methanol model)Alumina (Al2O3)- Increased reaction time
  • Increased catalyst concentration
  • High selectivity towards monoester rsc.org

    Analytical Techniques for Characterization of Synthetic Products

    The characterization of this compound synthesized in the laboratory relies on a combination of spectroscopic and chromatographic techniques. Spectroscopic methods are essential for confirming the molecular structure and identifying functional groups, while chromatography is used to assess the purity of the final product and quantify any unreacted starting materials or by-products thermofisher.com.

    Spectroscopic Characterization (e.g., NMR, FTIR)

    Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is expected to show characteristic absorption bands for both the carboxylic acid and the ester moieties. Key vibrational bands include:

    A very broad peak typically found around 3000 cm⁻¹, corresponding to the O-H stretch of the carboxylic acid group.

    An intense C=O stretching band for the carboxylic acid, generally seen around 1700 cm⁻¹.

    A distinct, intense C=O stretching band for the ester functional group, typically appearing at a slightly higher wavenumber than the acid C=O, around 1735 cm⁻¹.

    C-O stretching vibrations for the ester and carboxylic acid groups, which are usually found in the 1300-1000 cm⁻¹ region.

    Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure.

    ¹H NMR: The proton NMR spectrum allows for the identification of all unique hydrogen atoms in the molecule. For this compound, the expected signals would include a triplet and a quartet characteristic of the ethyl group (-OCH₂CH₃), distinct signals for the four sets of methylene (B1212753) protons (-CH₂-) in the adipic acid backbone, and a broad singlet for the acidic proton (-COOH) rsc.org.

    ¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show eight distinct signals: two for the carbonyl carbons (one for the carboxylic acid and one for the ester), two for the ethyl group carbons, and four for the methylene carbons of the C6 backbone rsc.org.

    The table below outlines the expected chemical shifts for this compound.

    SpectroscopyFunctional Group/AtomExpected Chemical Shift / Wavenumber
    FTIRCarboxylic Acid O-H Stretch~3000 cm⁻¹ (broad)
    Ester C=O Stretch~1735 cm⁻¹ (strong)
    Carboxylic Acid C=O Stretch~1700 cm⁻¹ (strong)
    C-O Stretch1300-1000 cm⁻¹
    ¹H NMRCarboxylic Acid (R-COOH)10-12 ppm (singlet, broad)
    Ester Methylene (O-CH₂-CH₃)~4.1 ppm (quartet)
    Methylene α to Carbonyls (-CH₂-C=O)~2.2-2.4 ppm (multiplet)
    β Methylene (-CH₂-CH₂-C=O)~1.6 ppm (multiplet)
    Ester Methyl (O-CH₂-CH₃)~1.2 ppm (triplet)
    ¹³C NMRCarboxylic Acid Carbonyl (-COOH)~179 ppm
    Ester Carbonyl (-COOR)~174 ppm
    Ester Methylene (-O-CH₂)~60 ppm
    Alkyl Carbons (-CH₂-, -CH₃)14-34 ppm

    Chromatographic Purity Assessment (e.g., GC, HPLC)

    Gas Chromatography (GC) is a common technique for assessing the purity of volatile and thermally stable esters. For the analysis of this compound, a method would typically employ a capillary column with a nonpolar or medium-polarity stationary phase (e.g., a polysiloxane-based column). A Flame Ionization Detector (FID) is generally used due to its sensitivity towards organic compounds scielo.br. A programmed temperature ramp is used to ensure the separation of the monoester from potential impurities like residual ethanol, unreacted adipic acid (which may require derivatization to be volatile), and the Diethyl adipate by-product rsc.orgresearchgate.net.

    High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity assessment, particularly well-suited for non-volatile or thermally sensitive compounds. A common method for analyzing adipic acid and its esters involves:

    Mode: Reversed-phase HPLC researchgate.net.

    Stationary Phase: A C18 column is frequently used.

    Mobile Phase: An acidic aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). For instance, a mobile phase could consist of 3% acetonitrile in 0.25M phosphoric acid reddit.com. The acidic conditions suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

    Detection: UV detection at a low wavelength, such as 209-210 nm, is effective for detecting the carbonyl chromophore present in the molecule reddit.com.

    The following table summarizes typical conditions for the chromatographic analysis of this compound.

    TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetectorTypical Conditions
    Gas Chromatography (GC)Capillary column (e.g., Rtx®-35ms, 35% diphenyl/65% dimethyl polysiloxane)Inert Carrier Gas (e.g., Helium, Nitrogen)Flame Ionization Detector (FID)Temperature programming (e.g., starting at 50°C, ramping to 130°C or higher) rsc.org
    High-Performance Liquid Chromatography (HPLC)Reversed-phase C18Acidified water/acetonitrile or methanol mixture (e.g., 3% MeCN in 0.25M H₃PO₄) reddit.comUV DetectorDetection at ~210 nm, flow rate of ~1 mL/min reddit.com

    Advanced Applications of Adipic Acid Monoethyl Ester in Chemical Synthesis

    Adipic Acid Monoethyl Ester as a Versatile Organic Intermediate

    This compound is recognized as an important raw material and intermediate used extensively in organic synthesis. fishersci.comfishersci.at Its structure, featuring a six-carbon dicarboxylic acid backbone with one of the acid groups esterified with ethanol (B145695), provides two distinct reactive sites. This dual functionality is key to its role as a versatile building block, enabling it to be incorporated into larger molecules through reactions at either the free carboxylic acid end or through transesterification at the ethyl ester end. This versatility makes it a staple compound in the synthesis pathways for pharmaceuticals, agrochemicals, and dyestuffs. fishersci.comfishersci.at The primary application of the compound is as an organic synthesis intermediate, where it serves as a precursor for more complex chemical structures. google.comgoogle.com

    Role in the Synthesis of Complex Molecules and Fine Chemicals

    The utility of this compound extends to the production of sophisticated molecules and fine chemicals that require precise structural assembly. google.com Fine chemicals are pure, single substances produced in limited quantities and are often characterized by their complex molecular structures. This compound's defined carbon chain and reactive functional groups make it an ideal starting point or intermediate in multi-step syntheses, contributing to the molecular framework of a variety of high-value products.

    Precursor in Pharmaceutical Intermediates

    In the pharmaceutical sector, this compound and its derivatives are widely used as intermediates in drug synthesis. google.com The adipate (B1204190) structure can be found in various active pharmaceutical ingredients (APIs), where it may act as a linker or part of the core structure, influencing the drug's solubility, stability, and bioavailability.

    A key application in medicinal chemistry is the creation of prodrugs, which are inactive or less active precursors that are metabolized in the body to release the active drug. nih.gov This strategy is often used to improve a drug's pharmacokinetic properties. Buprenorphine, an opioid used for pain management and addiction treatment, has been the subject of prodrug design to extend its duration of action. nih.gov

    The synthesis of ester-type prodrugs of buprenorphine involves the esterification of the drug's phenolic hydroxyl group. nih.govgoogle.com Dicarboxylic acids are particularly useful for this purpose, as they can form a hemi-ester linkage with the drug. google.comgoogle.com this compound, as a derivative of a dicarboxylic acid, possesses the necessary free carboxylic acid group to react with buprenorphine's hydroxyl group. This reaction would form a covalent ester bond, creating a buprenorphine-adipate conjugate that can be hydrolyzed in vivo to release the active buprenorphine. This approach allows for the controlled release of the parent drug, potentially leading to a longer therapeutic effect. google.com

    This compound has been specifically identified as a reagent in the synthetic preparation of colchicine-SAHA hybrids, which are being investigated as antitumor agents. pharmaffiliates.comamericanchemicalsuppliers.comlabmix24.com Colchicine (B1669291) is a natural product known for its ability to inhibit tubulin polymerization, a critical process in cell division, making it a target for cancer therapy. nih.gov By incorporating components like this compound, chemists can create novel derivatives of colchicine designed to have improved efficacy or better solubility, enhancing their potential as cancer treatments. pharmaffiliates.comnih.gov

    Utilization in Agrochemical and Dyestuff Fields

    This compound is an important intermediate in the agrochemical and dyestuff industries. fishersci.comfishersci.at In agriculture, it has demonstrated antifungal properties. Research has shown that it can suppress spore germination and mycelium development in Botrytis cinerea, a common phytopathogen that causes gray mold rot on a variety of crops. sigmaaldrich.com This suggests its utility in the development of new fungicides or crop protection agents. In the dyestuff field, it serves as a building block for the synthesis of various dyes and pigments. fishersci.com

    Formation of Polymeric Materials

    The adipate backbone is a fundamental component of many polymers, most notably certain types of polyesters and polyamides. atamanchemicals.comdouwin-chem.com Adipic acid is a key monomer in the production of nylon 6,6 and various biodegradable aliphatic polyesters. atamanchemicals.comnih.gov These polyesters are synthesized through polycondensation reactions between a dicarboxylic acid and a diol (an alcohol with two hydroxyl groups). scielo.briscientific.org

    This compound can serve as a monomer in these polymerization reactions. The free carboxylic acid end of the molecule can react with a diol to form an ester linkage, initiating the growth of a polymer chain. This makes it a useful component in creating polyesters with specific properties. Furthermore, adipic acid esters are used in the synthesis of polyurethane elastomers and can act as plasticizers, which are additives that increase the flexibility of materials. douwin-chem.comchembroad.com The use of adipate-based monomers can lead to polymers with desirable characteristics such as biodegradability, thermal stability, and high strength. atamanchemicals.comresearchgate.net

    Summary of Applications in Synthesis

    FieldRole/Product SynthesizedReferences
    Pharmaceuticals Precursor for active pharmaceutical ingredients. google.comfishersci.com
    Reagent for creating drug prodrugs (e.g., Buprenorphine). nih.govgoogle.comgoogle.com
    Reagent for synthesizing Colchicine-SAHA hybrid antitumor agents. pharmaffiliates.comamericanchemicalsuppliers.comlabmix24.com
    Agrochemicals Intermediate for fungicides; shows activity against Botrytis cinerea. fishersci.comsigmaaldrich.com
    Dyestuffs Intermediate raw material for dyes and pigments. fishersci.comfishersci.at
    Polymers Monomer for synthesizing polyesters and polyurethanes. douwin-chem.comscielo.br
    Precursor for plasticizers. douwin-chem.comchembroad.com
    Biodegradable Plastics Production

    This compound is a precursor in the synthesis of biodegradable polyesters. The presence of ester linkages in the polymer backbone makes them susceptible to hydrolysis, a key step in the biodegradation process. While much of the literature focuses on adipic acid and its diesters for producing biodegradable plastics like Poly(butylene adipate-co-terephthalate) (PBAT), the monoester can be strategically employed to create specific polymer architectures. ulisboa.pt The single carboxylic acid group can react with a diol to initiate polymerization, while the ethyl ester group can be retained as a pendant group or be involved in subsequent transesterification reactions.

    Table 1: Examples of Dicarboxylic Acids and Diols in Polyester (B1180765) Synthesis

    Dicarboxylic Acid Diol Resulting Polyester Type
    Adipic Acid Ethylene (B1197577) Glycol Poly(ethylene adipate)
    Adipic Acid 1,4-Butanediol Poly(butylene adipate)
    Succinic Acid 1,4-Butanediol Poly(butylene succinate)
    Polyurethane Resins

    In the production of polyurethanes, adipic acid and its derivatives are fundamental building blocks for creating polyester polyols. These polyols are then reacted with isocyanates to form the polyurethane polymer. magpolkimya.comarpadis.comsabtechmachine.comresonac.com this compound can be used as a comonomer in the synthesis of these polyester polyols. The carboxylic acid function of the monoester reacts with a diol (like ethylene glycol or 1,4-butanediol) through polycondensation to form the polyester backbone.

    The incorporation of this compound allows for precise control over the polymer's molecular weight and degree of branching. The properties of the final polyurethane, such as flexibility, toughness, and resistance to water and heat, can be tailored by the specific composition of the polyester polyol. resonac.com For instance, polyester polyols derived from adipic acid are known to impart good flexibility and high tensile strength to polyurethane elastomers. sabtechmachine.com

    Table 2: Components in Adipic Acid-Based Polyester Polyol Synthesis for Polyurethanes

    Component Type Examples Function
    Dicarboxylic Acid/Ester Adipic Acid, this compound Forms the main chain of the polyester
    Glycol Ethylene Glycol, Diethylene Glycol, 1,4-Butanediol Reacts with the acid/ester to form ester linkages
    Triol (optional) Trimethylolpropane, Glycerol Introduces branching into the polyester chain sabtechmachine.com

    Advanced Reaction Mechanisms Involving this compound

    The chemical behavior of this compound is dictated by its two functional groups: the carboxylic acid and the ethyl ester. These groups can undergo a variety of reactions, most notably esterification, hydrolysis, and nucleophilic acyl substitution.

    Esterification and Hydrolysis Reactions

    Esterification: this compound is an intermediate in the Fischer esterification of adipic acid with ethanol. murov.info This acid-catalyzed reaction is an equilibrium process. murov.infomasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com In the case of adipic acid, the reaction can yield either the monoethyl ester or the diethyl ester, depending on the reaction conditions and stoichiometry. murov.info To favor the formation of the monoethyl ester, specific synthetic routes have been developed, such as the alcoholysis of adipic anhydride (B1165640), which can reduce the production of the diester byproduct. google.comgoogle.com

    Hydrolysis: The reverse of esterification is hydrolysis, where the ester group reacts with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming adipic acid. The ethoxide then deprotonates the carboxylic acid. The kinetics of the saponification of diethyl adipate have been studied, with monoethyl adipate being a key intermediate in the reaction sequence. umich.edu

    Nucleophilic Attack and Lability of Ester Groups

    The chemistry of the ester group in this compound is dominated by nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group.

    The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway:

    Addition: The nucleophile attacks the carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate.

    Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (in this case, the ethoxide ion).

    The lability of the ester group, or its susceptibility to nucleophilic attack, is influenced by the stability of the leaving group. Esters are generally less reactive than acid chlorides and acid anhydrides but more reactive than amides. youtube.com The reactivity of the ester can be enhanced by acid catalysis, which protonates the carbonyl oxygen and makes the carbonyl carbon more electrophilic.

    In the context of this compound, nucleophilic attack can be initiated by various nucleophiles. For example, reaction with an amine would lead to the formation of an amide, while reaction with another alcohol in the presence of a catalyst (transesterification) would result in a different ester. This reactivity is fundamental to its role as a monomer in the synthesis of polyesters and other polymers.

    Biological and Biomedical Research Applications of Adipic Acid Monoethyl Ester

    Investigating Biological Interactions and Mechanisms

    Adipic acid monoethyl ester is a chemical compound that has garnered attention in biological and biomedical research for its specific interactions with fungal pathogens and its potential role in modulating plant defense mechanisms. Research has primarily focused on its antifungal properties and the subsequent physiological and metabolic changes it induces in both the target fungus and the host plant.

    Antifungal Activity and Plant Defense Elicitation

    This compound (AAME) has been investigated for its dual role as a direct antifungal agent and a potential elicitor of plant defense systems. Its application in agricultural science is centered on its ability to control pathogenic fungi while potentially enhancing the innate immunity of plants.

    Research has demonstrated the in vitro and in vivo antifungal activity of this compound against the necrotrophic pathogen Botrytis cinerea, the causal agent of gray mold disease. researchgate.netresearchgate.net This chemical has been shown to effectively control this significant phytopathogen at concentrations that are not toxic to the host plant. researchgate.net The efficacy of AAME treatment is dependent on its concentration and is also influenced by pH. researchgate.netresearchgate.net

    This compound effectively suppresses the spore germination and mycelium development of the phytopathogen Botrytis cinerea. researchgate.netsigmaaldrich.com Studies indicate that the compound halts the germination process at a very early stage, which prevents the development of the germ tube. researchgate.netresearchgate.net Microscopic observation of fungal conidia treated with AAME reveals cytological changes, including the retraction of the conidial cytoplasm. researchgate.net Furthermore, it is suggested that spores inhibited by the compound are unable to properly attach to and penetrate the leaf surface of a host plant. researchgate.net

    One of the mechanisms behind the antifungal action of this compound involves the disruption of polyamine metabolism in the fungus. researchgate.net Polyamines are essential for fungal growth and development. nih.govfrontiersin.org Treatment with AAME has been found to alter the polyamine content within the mycelium of B. cinerea. This results in a reduction of putrescine and an accumulation of spermine, an effect that is similar to that of other antifungal agents that target the polyamine biosynthetic pathway. researchgate.net

    **Table 1: Effects of this compound on *Botrytis cinerea***

    Parameter Observed Effect Reference
    Mycelium Development Inhibition researchgate.net
    Spore Germination Inhibition at an early stage researchgate.netresearchgate.net
    Germ Tube Development Prevention researchgate.net
    Conidial Cytoplasm Retraction researchgate.net
    Polyamine Content Alteration researchgate.net
       Putrescine Level Reduction researchgate.net
       Spermine Level Accumulation researchgate.net

    Plants possess innate immune systems that can be activated by external stimuli, a phenomenon known as induced resistance. frontiersin.org This response can be localized or systemic, leading to Systemic Acquired Resistance (SAR) or Induced Systemic Resistance (ISR), which provides broad-spectrum protection against pathogens. nih.govnih.govvt.edu Elicitors are molecules that can trigger these defense responses. frontiersin.org While various chemical compounds are known to act as elicitors to prime the plant's defense mechanisms, specific research detailing the role of this compound as a direct inducer of systemic resistance and immune responses in plants is an area requiring further investigation.

    Plants have developed complex mechanisms to adapt to and tolerate abiotic stresses like high salinity. researchgate.net These tolerance mechanisms involve a range of physiological and biochemical adjustments, including osmotic regulation and the activation of hormonal signaling pathways. mdpi.commdpi.com The application of certain external compounds can sometimes modulate these pathways and enhance a plant's ability to withstand stress. However, the specific effects of this compound on modulating plant tolerance to environmental stresses such as salt stress have not been extensively detailed in available research.

    Molecular Interactions with Biological Macromolecules

    The study of how small molecules interact with biological macromolecules is fundamental to drug discovery and molecular biology. This compound has been identified as a compound of interest in this area, particularly in the context of viral proteins.

    Computational studies have explored the interaction between this compound and the main protease (Mpro or Mᵖʳᵒ) of SARS-CoV-2, the virus responsible for COVID-19. The SARS-CoV-2 Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral therapeutics. nih.gov Research has shown that this compound can bind to the substrate-binding site of the Mpro, located between Domain I and Domain II of the protein. nih.gov This binding physically blocks the pocket, which can hinder the substrate from accessing the active site, leading to the inhibition of the enzyme's function. nih.gov The inhibition of SARS-CoV-2 Mpro is a key strategy in the development of COVID-19 therapeutics, as it disrupts the viral life cycle. nih.gov

    The binding pattern of this compound with the SARS-CoV-2 main protease has been elucidated through computational docking and interaction analysis. nih.gov These studies reveal that the monoester forms key polar interactions with functionally critical amino acid residues within the binding pocket of the Mpro. nih.gov The stability and specificity of this binding are crucial for its potential inhibitory effect.

    Computational tools such as Autodock are used for docking calculations to predict the binding conformation, while software like Discovery Studio is employed for analyzing the resulting interactions. nih.gov These analyses provide detailed insights into the molecular forces, such as hydrogen bonds and van der Waals forces, that govern the ligand-protein complex. The binding energy and ligand efficiency are key metrics calculated in these studies to quantify the binding affinity.

    Table 1: Computational Binding Analysis of this compound with SARS-CoV-2 Mpro
    ParameterDescriptionFinding
    Binding SiteThe region on the protein where the ligand binds.Substrate-binding site between Domain I and Domain II. nih.gov
    Binding ModeThe physical mechanism of interaction.Blocks the binding pocket, leading to substrate hindrance. nih.gov
    Key InteractionsSpecific molecular bonds formed between the ligand and protein.Forms polar interactions with functionally critical residues of the protease. nih.gov
    Potential EffectThe predicted biological outcome of the binding interaction.Inhibition of SARS-CoV-2 Mpro, potentially disrupting viral replication. nih.gov

    Applications in Metabolic Engineering and Bioconversion

    Metabolic engineering and bioconversion leverage biological systems, such as microbial cells, to produce valuable chemicals from renewable feedstocks. This compound is relevant in this field, particularly in the biosynthesis of mono-esterified dicarboxylic acids.

    Following a comprehensive review of available scientific literature, no research could be found that details the application of this compound in the production of branched chiral diacids. Research in this area focuses on the enzymatic conversion of branched catechols into adipic acid analogs, without involving the monoethyl ester as a substrate or intermediate.

    Following a comprehensive review of available scientific literature, no research could be found that details the application of this compound in the conversion of lignin-derived aromatics. The bioconversion pathways described in the literature focus on engineering microbes to convert aromatic compounds from lignin (B12514952) into adipic acid or its precursor, cis,cis-muconic acid, not involving the monoethyl ester.

    Research has demonstrated a whole-cell biocatalytic system in Escherichia coli for the production of mono-ethyl dicarboxylic acids (DCAs) from fatty acids. nih.gov This process combines in vivo ethyl ester synthesis with ω-oxidation. nih.gov The system is particularly relevant for medium-chain DCAs, as the corresponding fatty acids are poorly oxidized by monooxygenases unless they are first esterified. nih.gov

    The biocatalytic pathway involves two key steps. First, a fatty acid is converted to its ethyl ester. This is achieved by expressing an acyl-CoA ligase (like AlkK) and an alcohol acyltransferase (like AtfA or Eeb1). nih.govsemanticscholar.org Subsequently, the esterified fatty acid undergoes ω-oxidation, catalyzed by enzymes such as the AlkBGTHJ proteins from Pseudomonas putida GPo1, to produce the mono-ethyl dicarboxylic acid. nih.gov This innovative one-pot setup enables the direct synthesis of compounds like mono-ethyl azelate from nonanoic acid with high molar yields. nih.govsemanticscholar.org This process represents a significant step towards the sustainable production of medium-chain mono-ethyl DCAs, including this compound. nih.gov

    Table 2: Whole-Cell Biocatalysis for Mono-Ethyl Dicarboxylic Acid Production
    ComponentFunctionExample Enzyme(s)
    Microbial HostProvides the cellular machinery for the biocatalysis.Escherichia coli. nih.gov
    Esterification ModuleConverts fatty acids to ethyl esters.Acyl-CoA ligase (AlkK) and alcohol acyltransferase (AtfA or Eeb1). nih.govsemanticscholar.org
    ω-Oxidation ModuleOxidizes the terminal methyl group of the ethyl ester.AlkBGTHJ proteins from P. putida GPo1. nih.gov
    SubstrateThe starting material for the conversion.C6, C8, and C9 fatty acids. nih.gov
    ProductThe target molecule synthesized by the pathway.Mono-ethyl DCAs (e.g., mono-ethyl azelate). nih.gov

    Environmental Research and Sustainability Aspects of Adipic Acid Monoethyl Ester

    Degradation and Environmental Fate

    The environmental persistence of any chemical compound is largely determined by its susceptibility to degradation processes, particularly biodegradation.

    Studies on various adipic acid esters have shown that they are readily biodegradable. nih.gov Research conducted on activated sludge systems demonstrated that aliphatic adipic acid diesters and polyesters undergo rapid and essentially complete primary biodegradation. nih.gov The process typically begins with the enzymatic hydrolysis of the ester bond. In the case of adipic acid monoethyl ester, this initial step would yield adipic acid and ethanol (B145695). Both of these resulting compounds are known to be readily metabolized by a wide range of microorganisms in the environment.

    Following the initial hydrolysis, the adipic acid component is further metabolized. For instance, the bacterium Pseudomonas putida can be engineered to efficiently use adipic acid as a sole carbon source. nih.gov The metabolic pathway involves the uptake and activation of the dicarboxylate, followed by β-oxidation, a common fatty acid degradation pathway. nih.gov The complete biodegradation of adipic acid esters in these studies suggests they are unlikely to persist in environments with mixed microbial populations. nih.gov

    Compound FamilyBiodegradation ObservationEnvironment
    Aliphatic Adipic Acid DiestersRapid primary biodegradation (67 to >99%)Acclimated, activated sludge
    1,3-Butylene Glycol Adipic Acid Polyester (B1180765)>75% of theoretical CO2 evolution in 35 daysAcclimated, activated sludge

    Adipic acid is a key building block in the synthesis of various biodegradable polymers, particularly aliphatic-aromatic copolyesters. mdpi.comnih.gov These polymers are valued for their mechanical properties and their ability to break down in the environment. A prominent example is Poly(butylene adipate-co-terephthalate) (PBAT), a commercially significant polymer synthesized from adipic acid, terephthalic acid, and 1,4-butanediol. mdpi.comnih.gov

    The biodegradability of these polymers is conferred by the presence of ester linkages derived from aliphatic monomers like adipic acid. nih.gov These ester groups are susceptible to hydrolytic cleavage, which is often the initial step in the degradation process. nih.gov While this compound is not a direct monomer in these high-molecular-weight polyesters, its structure represents the fundamental ester linkage that is repeated throughout the polymer chain. The degradation of these polymers ultimately releases the constituent monomers, including adipic acid.

    PolymerConstituent MonomersKey Feature
    Poly(butylene adipate-co-terephthalate) (PBAT)Adipic acid, Terephthalic acid, 1,4-butanediolFlexible, biodegradable segments from adipate (B1204190) units nih.gov
    Poly(butylene succinate/adipate) (PBSA)Butylene glycol, Succinic acid, Adipic acidVulnerable to enzymatic breakdown mdpi.com
    Poly(ethylene glycol octanediol sebacate/adipate)Polyethylene glycol, Diols, Sebacic/Adipic acidBiodegradable random aliphatic copolyesters rasayanjournal.co.in

    Presence in Environmental Samples

    Adipic acid and related ester compounds are detected in the atmosphere, where they contribute to the formation and properties of aerosols.

    Secondary organic aerosols (SOAs) are complex particulate mixtures formed from the atmospheric oxidation of volatile organic compounds. copernicus.org Adipic acid is a well-known and frequently identified component of SOA, particularly in aqueous atmospheric phases. copernicus.orgnih.gov The presence of dicarboxylic acids like adipic acid can affect the hygroscopic properties and cloud condensation nuclei (CCN) activity of aerosol particles. copernicus.org

    While direct detection of this compound in SOA is not explicitly detailed in the provided search results, the presence of esters in general within SOA is acknowledged. copernicus.org Furthermore, chemical processes within the aerosol or during sample analysis can lead to ester formation. For example, the extraction of filter-collected SOA samples with methanol (B129727) has been observed to cause the formation of methyl esters through reaction with carboxylic acids present in the aerosol. nih.gov This suggests that in an environment containing both adipic acid and ethanol, the formation of this compound is plausible.

    A significant formation pathway for atmospheric adipic acid involves the oxidation of cyclic alkenes. cardiff.ac.ukrsc.org Specifically, the ozonolysis of cyclohexene (B86901) in the presence of an oxidant like hydrogen peroxide can yield adipic acid, sometimes nearly quantitatively. cardiff.ac.ukrsc.org This process involves the cleavage of the double bond in the cyclohexene ring, followed by oxidation of the terminal functional groups to carboxylic acids.

    Patented chemical synthesis methods have also demonstrated that the ozonolysis of cyclohexene can lead to adipic acid. cardiff.ac.uk In some of these processes, it has been noted that the adipic acid formed can subsequently react with unconverted reactants to yield corresponding esters. cardiff.ac.uk Therefore, the ozonolysis of cycloalkenes in an atmospheric or industrial setting that also contains ethanol could directly lead to the formation of this compound.

    Future Research Directions and Translational Impact

    Emerging Research Areas for Adipic Acid Monoethyl Ester

    While traditionally utilized in organic synthesis, recent interest in this compound is expanding into more specialized fields. fishersci.com Research is beginning to explore its potential in green chemistry, advanced material synthesis, and as a bioactive compound.

    Key emerging areas of investigation include:

    Novel Synthesis Methodologies : Research continues into optimizing the synthesis of this compound to improve yield and purity while minimizing byproducts like diethyl adipate (B1204190). google.com One patented method involves the alcoholysis of adipic anhydride (B1165640) in ethanol (B145695), which reportedly achieves a yield of 96-97% and purity over 99.0%. google.com Such high-purity production is crucial for its application in sensitive fields like pharmaceuticals and polymer science.

    Bioactive Properties : The compound has been noted for its antifungal properties, specifically its ability to suppress spore germination and mycelium development in phytopathogens such as Botrytis cinerea. sigmaaldrich.com This finding suggests a potential for developing new agrochemical agents.

    Polymer Chemistry : As a functional monomer, the monoester can be used to introduce specific properties into polymers. Its structure is relevant to the study of plasticizers and their biodegradation pathways. Research on adipate plasticizers shows that their decomposition often proceeds through the formation of a monoester intermediate. mdpi.com Understanding the behavior of this compound is therefore important in designing environmentally safer plasticizers. mdpi.com

    Pharmaceutical Synthesis : It serves as a reagent in the synthetic preparation of complex molecules, such as colchicine-SAHA hybrids, which are being investigated as potential antitumor agents. pharmaffiliates.com It is also used in the selection of streptavidin binders from DNA-encoded chemical libraries, highlighting its utility in drug discovery platforms. pharmaffiliates.com

    Table 1: Emerging Research Focus for this compound

    Research Area Specific Focus Potential Outcome Key Findings/Rationale
    Green Chemistry High-yield, high-purity synthesis More efficient and environmentally friendly production processes. Methods like alcoholysis of adipic anhydride can significantly reduce byproducts and simplify separation. google.com
    Agrochemicals Antifungal activity Development of new fungicides for crop protection. Demonstrated suppression of spore germination in phytopathogens. sigmaaldrich.com
    Polymer Science Biodegradation intermediate of adipate plasticizers Design of more biodegradable and eco-friendly polymers. The monoester is a transient product in the hydrolysis of diester plasticizers. mdpi.com

    | Pharmaceuticals | Reagent for complex molecule synthesis | Creation of novel therapeutic agents (e.g., antitumor drugs). | Used in the synthesis of colchicine-SAHA hybrids and in DNA-encoded library screening. pharmaffiliates.com |

    Potential for Industrial and Biomedical Translation

    The unique chemical structure of this compound provides significant potential for translation into practical industrial and biomedical applications. Its dual functionality allows it to act as a bridge between different chemical moieties, making it a versatile building block.

    Industrial Translation:

    Specialty Polymers and Plasticizers : Adipic acid esters are widely used as plasticizers for polymers like PVC to improve flexibility, particularly at low temperatures. mdpi.compenpet.com While diesters are more common, the monoester serves as a precursor for creating asymmetric adipate esters, which are being researched as potentially safer alternatives to phthalate (B1215562) plasticizers. mdpi.comnih.gov The development of bio-based production routes for adipic acid could further enhance the sustainability profile of its derivatives, including the monoethyl ester. rsc.orgrsc.org

    Organic Synthesis Intermediate : The compound is a valuable intermediate for producing other chemicals. fishersci.comgoogle.com Its applications span the synthesis of dyestuffs, agrochemicals, and other specialty organic compounds. fishersci.com

    Biomedical Translation:

    Drug Delivery Systems : Polymers derived from adipic acid, such as poly(ester amide)s (PEAs), are being investigated for drug delivery applications due to their biodegradability and biocompatibility. nih.govatamanchemicals.com this compound could serve as a functional monomer to create novel PEAs or other biodegradable polyesters with tunable properties for controlled drug release. biomedres.usmdpi.com

    Pharmaceutical Co-formers : Adipic acid itself has been used as a co-former to improve the solubility and bioavailability of poorly water-soluble drugs. nih.gov The monoester derivative, with its modified polarity, could be explored for similar applications in pharmaceutical formulation to enhance the performance of active pharmaceutical ingredients.

    Table 2: Potential Translational Applications

    Sector Application Rationale and Mechanism
    Industrial Precursor for Eco-Friendly Plasticizers Can be used to synthesize asymmetric adipate esters, which are being explored as less toxic and more biodegradable alternatives to traditional plasticizers. mdpi.commdpi.com
    Industrial Monomer for Polyurethane Production Adipic acid is a key monomer for polyurethanes; the monoester offers a functionalized alternative for creating polymers with specific end-groups or properties. penpet.comatamanchemicals.com
    Biomedical Building Block for Biodegradable Polymers The ester and carboxylic acid groups allow for polymerization into polyesters or poly(ester-amide)s suitable for drug delivery carriers or tissue engineering scaffolds. nih.govatamanchemicals.com

    | Biomedical | Intermediate in Pharmaceutical Synthesis | Serves as a starting material or reagent in the multi-step synthesis of complex active pharmaceutical ingredients, including potential anticancer agents. pharmaffiliates.com |

    Interdisciplinary Research Opportunities

    The future development and application of this compound will likely be driven by collaboration across multiple scientific disciplines. The compound sits (B43327) at the intersection of chemistry, materials science, environmental science, and pharmacology.

    Materials Science and Polymer Chemistry : There is an opportunity for materials scientists and chemists to collaborate on designing and synthesizing novel biodegradable polymers using this compound as a functional monomer. This research could lead to new biomaterials for medical implants, sutures, or advanced drug delivery systems with tailored degradation rates and mechanical properties. nih.gov

    Environmental Science and Toxicology : The role of this compound as a metabolite in the biodegradation of common plasticizers warrants further investigation. mdpi.com Environmental chemists and toxicologists could collaborate to study the environmental fate and potential ecotoxicity of this intermediate, providing crucial data for the design of next-generation, environmentally benign plasticizers. santos.com

    Pharmacology and Medicinal Chemistry : Medicinal chemists can utilize the monoester as a versatile scaffold or reagent for synthesizing new drug candidates. pharmaffiliates.com Collaborative efforts with pharmacologists would be essential to evaluate the biological activity and therapeutic potential of these novel compounds in areas such as oncology. pharmaffiliates.com

    Biocatalysis and Chemical Engineering : Exploring enzymatic or microbial pathways for the synthesis of this compound from renewable feedstocks presents a significant interdisciplinary challenge. rsc.orgnih.gov This would require the expertise of biochemists to discover and engineer efficient enzymes, and chemical engineers to design and scale up bioreactor processes for sustainable production.

    Table 3: Interdisciplinary Research Opportunities

    Interdisciplinary Field Contributing Disciplines Research Focus
    Sustainable Polymers Polymer Chemistry, Environmental Science, Chemical Engineering Developing biodegradable plastics and plasticizers from renewable, bio-based adipic acid sources to reduce environmental impact. rsc.orgrsc.org
    Biomaterials Engineering Materials Science, Biomedical Engineering, Organic Chemistry Synthesizing and characterizing novel polymers (e.g., poly(ester amide)s) for applications like tissue scaffolding and controlled drug release. nih.govmdpi.com
    Pharmacology & Drug Discovery Medicinal Chemistry, Pharmacology, Molecular Biology Using the monoester as a building block for novel therapeutics and as a tool in high-throughput screening methods like DNA-encoded libraries. pharmaffiliates.com

    | Environmental Fate Analysis | Environmental Chemistry, Toxicology, Microbiology | Studying the biodegradation pathways of adipate-based industrial products and assessing the role and impact of monoester intermediates. mdpi.comsantos.com |

    Q & A

    Q. What are the established synthetic routes for adipic acid monoethyl ester, and how do reaction conditions influence yield?

    this compound can be synthesized via malonic ester synthesis, where sodiomalonic ester reacts with ethylene bromide in alcohol, followed by hydrolysis and decarboxylation . Alternative methods include esterification of adipic acid with ethanol under acid catalysis or via electrolytic coupling of acrylates . Yield optimization requires precise control of stoichiometry (e.g., excess sodiomalonic ester to displace both bromines in ethylene bromide) and temperature during hydrolysis. Impurities from incomplete esterification can be mitigated using reflux conditions with molecular sieves to remove water .

    Q. Which analytical techniques are critical for characterizing this compound purity and structure?

    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ester bond formation and substituent positions. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) quantifies purity by detecting unreacted adipic acid or ethanol . Differential Scanning Calorimetry (DSC) assesses thermal stability, particularly for applications in polymer synthesis .

    Q. How does this compound function as a precursor in polymer chemistry?

    Its monoethyl ester group enables controlled polymerization reactions, such as in polyamide-epihalohydrin adhesives, where it acts as a crosslinking agent. The ester’s hydrolytic stability under acidic conditions allows gradual release of adipic acid, optimizing polymer network formation . Comparative studies with dimethyl adipate show slower reaction kinetics due to steric effects of the ethyl group .

    Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

    The ester is soluble in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes in aqueous acidic/basic conditions. Storage recommendations include inert atmospheres (N₂/Ar) and desiccants to prevent moisture-induced degradation. Stability assays under varying pH and temperature are critical for experimental reproducibility .

    Q. How can researchers validate the reproducibility of this compound synthesis protocols?

    Reproducibility requires documentation of reagent purity (e.g., ≥99% adipic acid, anhydrous ethanol), catalyst concentrations (e.g., H₂SO₄ at 0.5–1 mol%), and reaction timelines. Cross-laboratory validation via inter-lab comparisons of NMR/GC-MS data is recommended .

    Advanced Research Questions

    Q. What mechanistic insights explain regioselectivity in Pd-catalyzed C–H activation reactions involving this compound derivatives?

    Kinetic isotope effect (KIE) studies on deuterium-labeled substrates reveal that C–H bond cleavage is the rate-determining step in Pd-catalyzed cyclization. Steric hindrance from the ethyl group directs cyclization to less hindered positions, as seen in 2-naphthyl-substituted derivatives yielding 70% regioselective products . Density Functional Theory (DFT) calculations further support transition-state steric effects .

    Q. How do contradictory reports on this compound’s catalytic performance in esterification reactions arise, and how can they be resolved?

    Discrepancies in catalytic efficiency (e.g., acid vs. enzyme-catalyzed routes) often stem from uncontrolled variables like trace moisture or catalyst deactivation. Systematic meta-analyses comparing activation energies, turnover frequencies, and Arrhenius plots across studies are necessary. For example, lipase-catalyzed methods may underperform in non-polar solvents due to enzyme denaturation .

    Q. What advanced strategies mitigate side reactions during large-scale this compound synthesis?

    Flow chemistry systems minimize side products (e.g., diethyl adipate) by ensuring rapid heat dissipation and precise residence time control. In-situ FTIR monitoring detects intermediates, enabling real-time adjustments. Catalyst immobilization on mesoporous silica improves recyclability and reduces metal leaching .

    Q. How can computational modeling optimize this compound’s application in material science?

    Molecular Dynamics (MD) simulations predict compatibility with polymer matrices (e.g., polyurethane foams) by analyzing solubility parameters and hydrogen-bonding interactions. QSPR models correlate ester structure (e.g., alkyl chain length) with mechanical properties like tensile strength .

    Q. What methodologies address spectral overlap challenges in quantifying this compound degradation products?

    Two-dimensional LC (LC×LC) coupled with tandem MS resolves co-eluting degradation species (e.g., adipic acid, monoethyl ethers). Isotopic labeling (¹³C-adipic acid) tracks degradation pathways in environmental studies. Multivariate analysis (PCA/PLS) identifies spectral outliers in high-throughput datasets .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.